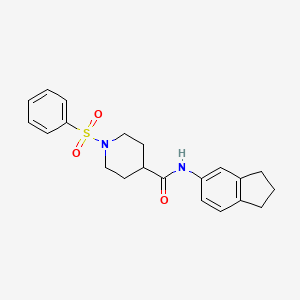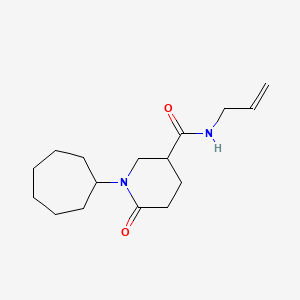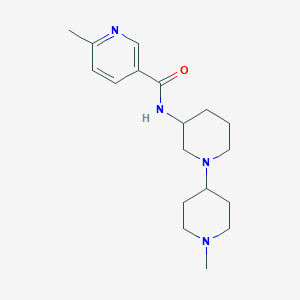
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the late 1990s and has since been used extensively in scientific research to understand the role of dopamine receptors in various physiological and pathological conditions.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide acts as a selective antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic system of the brain. By blocking these receptors, N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition. It has been shown to be effective in the treatment of disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for dopamine D4 receptors, which allows for more specific and targeted research. However, one limitation is that it may not accurately reflect the effects of dopamine D4 receptor antagonists in vivo, as it is only tested in vitro.
Orientations Futures
There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is the role of dopamine D4 receptors in the development of addiction and substance abuse disorders. Another area of interest is the potential therapeutic use of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to understand the long-term effects of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide on the brain and behavior.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with piperidine and phenylsulfonyl chloride, followed by the addition of N,N-dimethylformamide and triethylamine. The final product is obtained through recrystallization of the crude product.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(22-19-10-9-16-5-4-6-18(16)15-19)17-11-13-23(14-12-17)27(25,26)20-7-2-1-3-8-20/h1-3,7-10,15,17H,4-6,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCOQEYVOOWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid](/img/structure/B6049543.png)
![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)
![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)

![N-(3,5-dimethylphenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6049579.png)

![N-(4-bromophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6049596.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B6049601.png)
![methyl 1-({2-[4-(methoxycarbonyl)phenyl]-5-methyl-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6049602.png)
![1-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6049610.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B6049614.png)
![methyl N-{[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6049617.png)